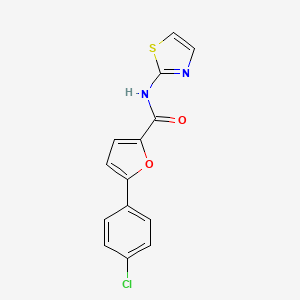
5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications. However, the limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the research on 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. In vivo studies to evaluate the efficacy and safety of the compound as a therapeutic agent.
3. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
4. Studies to optimize the synthesis method to improve the yield and purity of the compound.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. It exhibits anticancer, antiviral, and anti-inflammatory properties and has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain the final product. The purity of the product can be confirmed by analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-3-1-9(2-4-10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDPQCUBBJLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330384 | |
| Record name | 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
213911-09-2 | |
| Record name | 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)


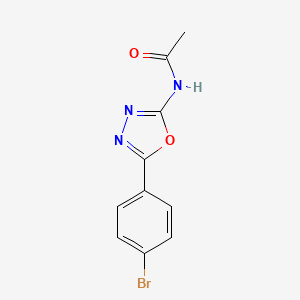
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
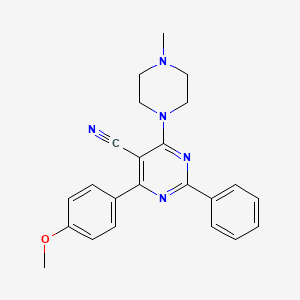
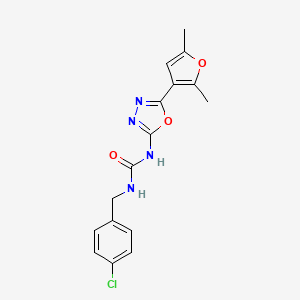
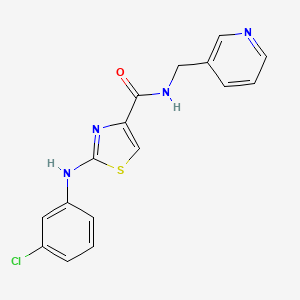

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)


![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)
